molecular formula C8H8BrN2O5- B14052377 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate

2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate

Cat. No.: B14052377
M. Wt: 292.06 g/mol
InChI Key: PWNFXKUAGCABIA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the reaction of bromoacetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is widely used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with primary amines and sulfhydryl groups. This cross-linking ability allows it to modify proteins and other biomolecules, thereby altering their function and activity. The molecular targets include amino acids with reactive side chains, such as lysine and cysteine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to its high reactivity and specificity towards primary amines and sulfhydryl groups. This makes it particularly useful in applications requiring precise modification of biomolecules .

Properties

Molecular Formula

C8H8BrN2O5-

Molecular Weight

292.06 g/mol

IUPAC Name

2-[(2-bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C8H9BrN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1

InChI Key

PWNFXKUAGCABIA-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CBr

Origin of Product

United States

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